molecular formula C5H9ClF3NO2 B1377510 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1443979-43-8

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No. B1377510
M. Wt: 207.58 g/mol
InChI Key: RQLCJLJVSWUYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated analogue naturally occurring in bacterial proteins norvaline . It has been extensively used in the design of bioactive formulations and protein research .


Synthesis Analysis

The synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative is achieved via dynamic kinetic resolution of the corresponding racemate . The preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride involves heating a mixture of Ac-AA and 6 N hydrochloric acid aq. at 100 °C for 4 h .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves a tridentate ligand (S)-4, used as a hydrochloric salt, reacted with hydrochloride of 2-amino-5,5,5-trifluoropentanoic acid in methanol in the presence of a base and source of Ni(II) ions to furnish the target product (S,S)-7 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a dynamic kinetic resolution of the corresponding racemate .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is 207.58 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : Different methods of synthesis for 2-amino-3-methyl-5,5,5-trifluoropentanoic acid, leading to compounds like 5,5,5-trifluoro-DL-isoleucine, have been developed. One effective technique involves bromination and subsequent amination, yielding significant success rates in several trials (Muller, 1987).
  • Divergent Syntheses : Stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine have been achieved using a series of transformations including conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement (Pigza, Quach, & Molinski, 2009).

Applications in Medicinal Chemistry and Biomaterials

  • Enantiomerically Pure Samples : Synthesis pathways have been developed for enantiomerically pure 5,5,5-trifluoro-l-isoleucine and 5,5,5-trifluoro-l-alloisoleucine, useful as synthons for creating biologically active molecules. These pathways have expanded their relevance in drug production and biomaterials (Biava & Budisa, 2013).

Analytical and Spectroscopic Applications

  • Derivatization and Analysis : Research has been conducted on the derivatization of amino acids for analytical purposes, such as spectrofluorimetric determination of specific compounds in complex mixtures (Cao & Moini, 1997).
  • Fluorescence Probes : Novel fluorescence probes have been synthesized to detect reactive oxygen species, using compounds that include fluorinated amino acids. These probes are advantageous in biological and chemical applications due to their specificity and sensitivity (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride are promising. It is widely used in drug development and peptide research . Its potential in the modern drug design is pronounced due to its fluorine-containing α- and β-AAs, which are considered to have pharmaceutical potential .

properties

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCJLJVSWUYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Synthesis routes and methods

Procedure details

A stirred solution of tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate (800 mg, 2.023 mmol) in 50% aqueous hydrochloric acid (0.123 mL, 2.023 mmol) was heated to reflux at 100° C. for 8 h. The reaction mixture was cooled to rt and washed with ethyl acetate (10 mL). The aqueous layer was concentrated under reduced pressure to afford 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (400 mg, 1.82 mmol, 90% yield) as white solid. LCMS (ESI) m/e 171.7 [(M+H)+, calcd for C5H7F3O2, 172.1]; LC/MS retention time (method H): tR=0.80 min.
Name
tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Mei, J Han, R Takeda, T Sakamoto, T Miwa… - ACS …, 2019 - ACS Publications
This work reports an operationally convenient ∼20 g scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via dynamic kinetic resolution of the …
Number of citations: 22 pubs.acs.org
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org

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